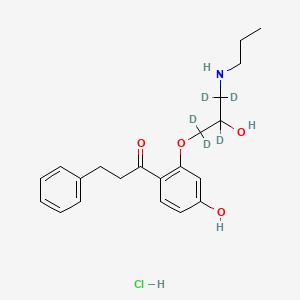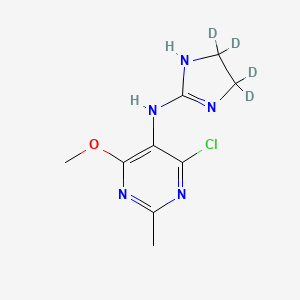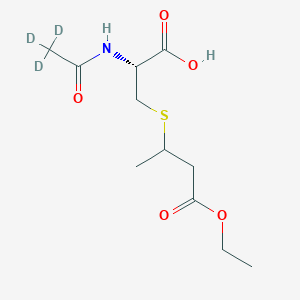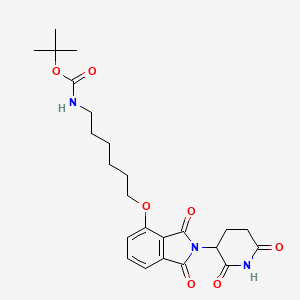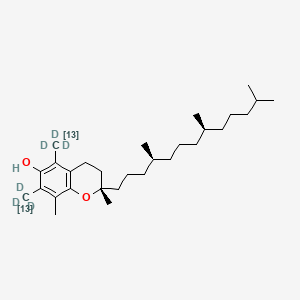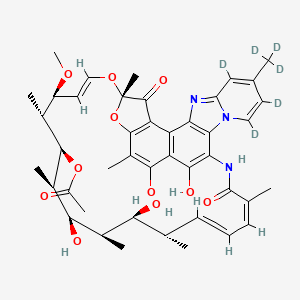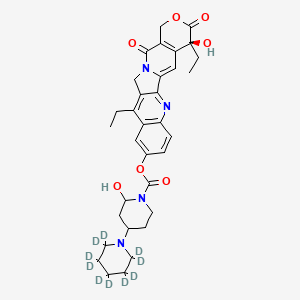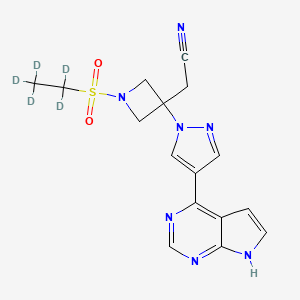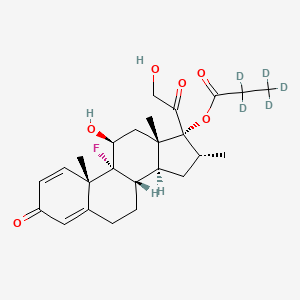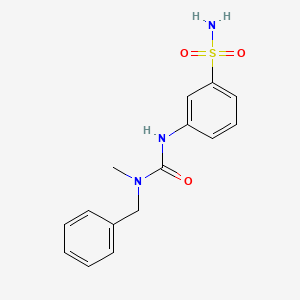
Carbonic anhydrase inhibitor 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic anhydrase inhibitors are a class of compounds that suppress the activity of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide and play a crucial role in various physiological processes. Carbonic anhydrase inhibitor 3 is one such compound, known for its potential therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbonic anhydrase inhibitors typically involves the incorporation of sulfonamide groups, which are essential for their inhibitory activity. One common synthetic route includes the reaction of an amine with a sulfonyl chloride to form a sulfonamide. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of carbonic anhydrase inhibitors may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. Purification steps such as crystallization or chromatography are employed to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Carbonic anhydrase inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Aplicaciones Científicas De Investigación
Carbonic anhydrase inhibitor 3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Helps in understanding the role of carbonic anhydrase in cellular processes.
Medicine: Potential therapeutic agent for treating glaucoma, epilepsy, altitude sickness, and other conditions.
Industry: Used in the development of new pharmaceuticals and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of carbonic anhydrase inhibitor 3 involves the inhibition of the carbonic anhydrase enzyme. This inhibition occurs through the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate and protons. This mechanism is crucial for its therapeutic effects in conditions like glaucoma and epilepsy .
Comparación Con Compuestos Similares
Acetazolamide: Used for glaucoma and altitude sickness.
Methazolamide: Similar to acetazolamide but with a longer half-life.
Dorzolamide: A topical carbonic anhydrase inhibitor used for ocular hypertension
Uniqueness: Carbonic anhydrase inhibitor 3 is unique due to its specific binding affinity and selectivity for certain isoforms of the carbonic anhydrase enzyme. This selectivity makes it a valuable tool for studying specific physiological processes and developing targeted therapies .
Propiedades
Fórmula molecular |
C15H17N3O3S |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1-benzyl-1-methyl-3-(3-sulfamoylphenyl)urea |
InChI |
InChI=1S/C15H17N3O3S/c1-18(11-12-6-3-2-4-7-12)15(19)17-13-8-5-9-14(10-13)22(16,20)21/h2-10H,11H2,1H3,(H,17,19)(H2,16,20,21) |
Clave InChI |
HSRTVRBOFWARDD-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




